6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-Hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family This compound features a hexyl group, a hydroxyl group, and a 4-methylphenylsulfonyl group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including Friedel-Crafts acylation, sulfonation, and subsequent modifications to introduce the hexyl and hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: : The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of sulfides or thiols.
Substitution: : Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one can be employed as a probe to study enzyme activities or as a potential inhibitor for specific biological targets.
Medicine
In the medical field, this compound has shown potential as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one
Uniqueness
6-Hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the hexyl group and the sulfonyl group provides distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-(4-methylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5S/c1-3-4-5-6-7-16-12-17-13-21(22(24)27-20(17)14-19(16)23)28(25,26)18-10-8-15(2)9-11-18/h8-14,23H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDNAJKLNBSOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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